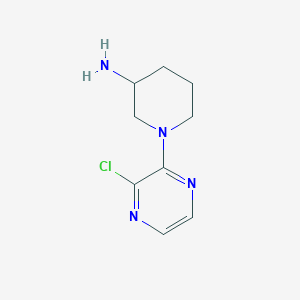

1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Vue d'ensemble

Description

1-(3-Chloropyrazin-2-yl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine typically involves the reaction of 3-chloropyrazine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloropyrazin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that derivatives of piperidine, including 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, exhibit various biological activities:

- Antiproliferative Effects : Compounds related to this structure have shown potential in inhibiting the growth of cancer cells both in vitro and in vivo.

- Antiviral Applications : Some derivatives are being explored for their efficacy against viral infections.

- Antimalarial Properties : There is evidence suggesting that certain piperidine derivatives can be effective in treating malaria.

- Antimicrobial and Antifungal Effects : These compounds have been utilized in treating various microbial and fungal infections.

- Cardiovascular Applications : Piperidine derivatives are also being investigated for their potential use in managing hypertension.

- Analgesic and Anti-inflammatory Properties : Some compounds exhibit pain-relieving and anti-inflammatory effects.

Synthetic Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Substitution Reactions : Utilizing chloropyrazine as a starting material.

- Coupling Reactions : Employing coupling agents to attach the piperidine moiety to the chloropyrazine scaffold.

These synthetic pathways are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further studies.

Case Studies and Research Findings

Several studies have documented the therapeutic potential and safety profiles of this compound:

- Cancer Research : A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Infectious Diseases : Research indicated that derivatives of this compound showed promising results against specific viral pathogens, warranting further investigation into its antiviral mechanisms.

- Pharmacodynamics Studies : Investigations into the interaction of this compound with biological systems have provided insights into its therapeutic potential and safety, highlighting the importance of understanding its pharmacokinetics.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound, along with their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chloropyrazin-3-yl)piperidin-4-amine | Substituted at different positions on the pyrazine ring | Different biological activity profile |

| 2-(3-Chloropyrazin-2-yl)-1-(4-methylpiperazinyl) | Contains a piperazine ring instead of piperidine | Potentially different CNS effects |

| 1-(3-Bromopyrazin-2-yl)piperidin-3-amine | Similar structure with bromine substitution | May exhibit different reactivity and bioactivity |

This comparative analysis highlights the uniqueness of this compound concerning its specific halogen substitution and resultant biological properties. Variations in substituents significantly influence pharmacological profiles, making these compounds valuable in drug discovery efforts.

Mécanisme D'action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-chloropyrazine: Another chloropyrazine derivative with similar chemical properties.

3-Chloro-2-pyrazinemethanamine: Shares the chloropyrazine moiety but differs in the attached functional groups.

Uniqueness

1-(3-Chloropyrazin-2-yl)piperidin-3-amine is unique due to its combination of the piperidine and chloropyrazine moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(3-Chloropyrazin-2-yl)piperidin-3-amine is a compound featuring a piperidine ring substituted with a chloropyrazine moiety. Its molecular formula is C₉H₁₃ClN₄. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy, antimicrobial properties, and neurological applications.

1. Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. For example, related compounds have demonstrated the ability to decrease phosphorylation levels of Akt and p70S6 kinase, leading to reduced tumor growth in xenograft models .

| Compound | Mechanism | Effect on Tumor Growth |

|---|---|---|

| This compound | PI3K/Akt/mTOR inhibition | Significant reduction in tumor size |

| 1-(2-Chloropyrazin-3-yl)piperidin-4-amine | Different pathway inhibition | Varies by structure |

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Piperidine derivatives have been utilized in treating various microbial infections, including bacterial and fungal pathogens. Their effectiveness stems from their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

3. Neurological Applications

Piperidine derivatives are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. This capability allows them to exert effects on central nervous system (CNS) targets, making them candidates for treating conditions such as anxiety and depression .

Case Study 1: Cancer Treatment

In a study involving MDA-MB-361 breast cancer xenografts, a related piperidine compound administered at a dose of 25 mg/kg resulted in substantial inhibition of both p70S6 and Akt phosphorylation, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure could enhance antimicrobial properties.

Pharmacodynamics and Safety Profile

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Studies have focused on its interaction with biological systems, revealing favorable pharmacokinetic properties such as good absorption and distribution profiles . However, safety assessments are necessary to evaluate potential side effects associated with its use.

Propriétés

IUPAC Name |

1-(3-chloropyrazin-2-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGRMOBVOOYGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.